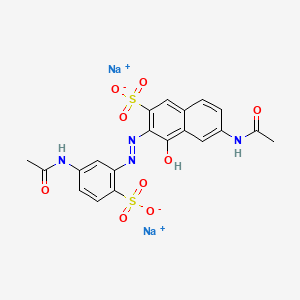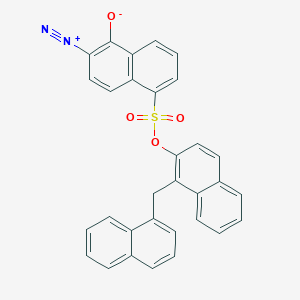
1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 1-(1-naphthalenylmethyl)-2-naphthalenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 1-(1-naphthalenylmethyl)-2-naphthalenyl ester is a complex organic compound with a unique structure that includes multiple naphthalene rings and a diazo group
Preparation Methods
The synthesis of 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 1-(1-naphthalenylmethyl)-2-naphthalenyl ester typically involves multiple steps, including the formation of the naphthalenesulfonic acid derivative, diazotization, and esterification reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific reagents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale batch or continuous processes, utilizing advanced techniques such as chromatography and crystallization for purification.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The diazo group can participate in substitution reactions, leading to the formation of different functionalized derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 1-(1-naphthalenylmethyl)-2-naphthalenyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The diazo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The pathways involved may include signal transduction, metabolic processes, and cellular regulation.
Comparison with Similar Compounds
Similar compounds include other naphthalenesulfonic acid derivatives and diazo compounds. Compared to these, 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 1-(1-naphthalenylmethyl)-2-naphthalenyl ester is unique due to its specific structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
121372-49-4 |
|---|---|
Molecular Formula |
C31H20N2O4S |
Molecular Weight |
516.6 g/mol |
IUPAC Name |
2-diazonio-5-[1-(naphthalen-1-ylmethyl)naphthalen-2-yl]oxysulfonylnaphthalen-1-olate |
InChI |
InChI=1S/C31H20N2O4S/c32-33-28-17-16-25-26(31(28)34)13-6-14-30(25)38(35,36)37-29-18-15-21-8-2-4-12-24(21)27(29)19-22-10-5-9-20-7-1-3-11-23(20)22/h1-18H,19H2 |
InChI Key |
BGBDAQKVYUVYHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=C(C=CC4=CC=CC=C43)OS(=O)(=O)C5=CC=CC6=C5C=CC(=C6[O-])[N+]#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




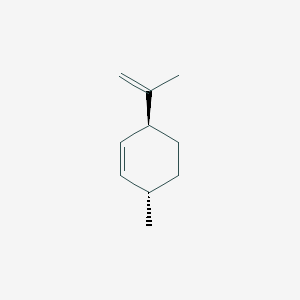
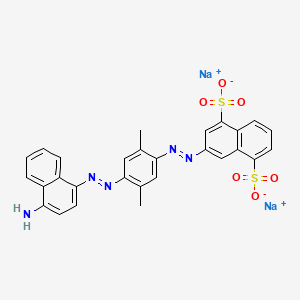
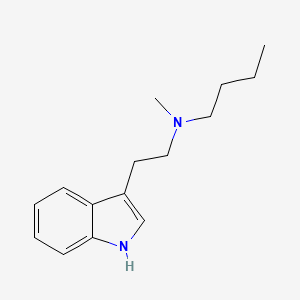

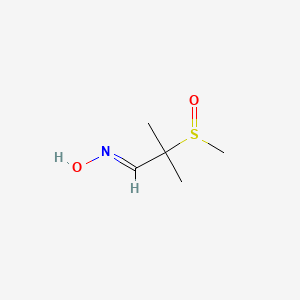
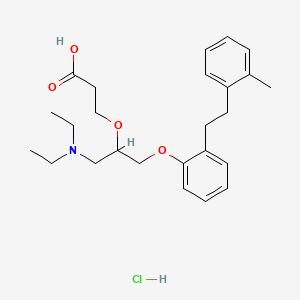
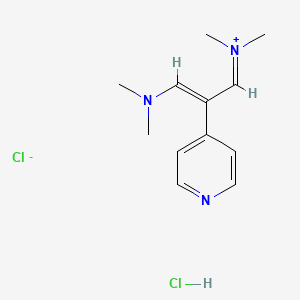
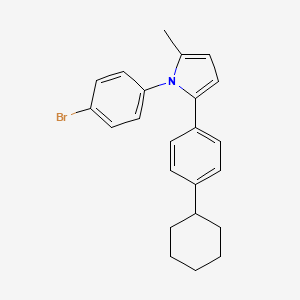

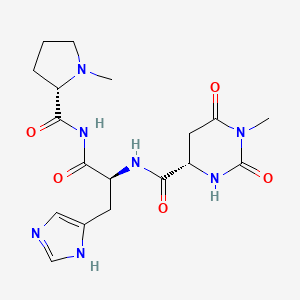
![7-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one;oxalic acid](/img/structure/B12707452.png)
